
3-cyano-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-cyano-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide” is a complex organic molecule. It contains a cyano group (-CN), a benzamide group (a benzene ring attached to an amide), and a tetrahydro-2H-pyran-4-yl group (a six-membered ring containing five carbon atoms and one oxygen atom, with four of the carbon atoms being part of a saturated (tetrahydro) ring). The molecule also contains a fluorophenyl group, which is a benzene ring with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and fluorophenyl groups would contribute to the compound’s aromaticity, while the tetrahydro-2H-pyran-4-yl group would introduce a degree of saturation and cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the cyano, benzamide, and fluorophenyl groups. The cyano group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The benzamide group could potentially undergo hydrolysis to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano and benzamide groups could increase the compound’s polarity, potentially affecting its solubility in different solvents .Scientific Research Applications
Positive Allosteric Modulation of mGluR5
The compound CDPPB, related to the chemical structure , has been identified as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This modulation has implications for potential therapeutic applications in treating disorders like schizophrenia. CDPPB exhibited significant potency in enhancing mGluR5-mediated responses in rat cortical astrocytes, showcasing the importance of specific structural requirements for allosteric modulation (de Paulis et al., 2006).
Colorimetric Sensing of Fluoride Anions
Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their potential in colorimetric sensing of fluoride ions. These compounds undergo a color transition in response to fluoride anions, indicating their utility in environmental monitoring and analytical chemistry applications (Younes et al., 2020).
Synthesis of Heterocyclic Compounds
The chemical scaffold of interest is foundational in the synthesis of diverse heterocyclic compounds, indicating its versatility in drug discovery and organic synthesis. Studies have focused on creating pyrazole, isoxazole, and pyrimidine derivatives, highlighting the compound's role in generating pharmacologically relevant molecules (Mohareb et al., 2004).
Antipsychotic-Like Effects in Behavioral Models
Another study found that 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) exhibits antipsychotic-like effects in rat behavioral models, reinforcing its potential in developing new treatments for psychiatric disorders. This research underscores the therapeutic potential of allosteric modulators of mGluR5 in neuropsychiatric conditions (Kinney et al., 2005).
properties
IUPAC Name |
3-cyano-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-18-6-4-17(5-7-18)20(8-10-25-11-9-20)14-23-19(24)16-3-1-2-15(12-16)13-22/h1-7,12H,8-11,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCZYRXYKVSYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide](/img/structure/B2587658.png)
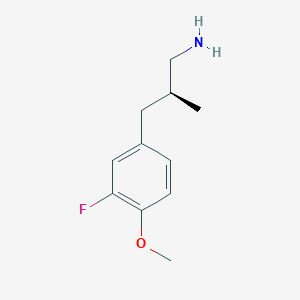
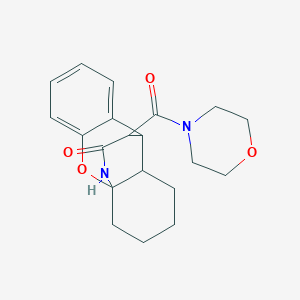
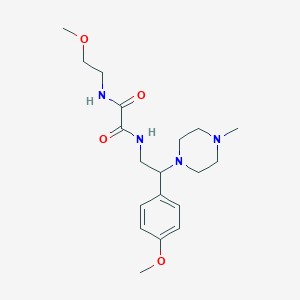


![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587669.png)

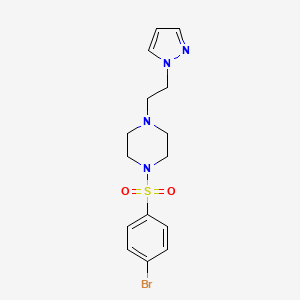
![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)
![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2587675.png)
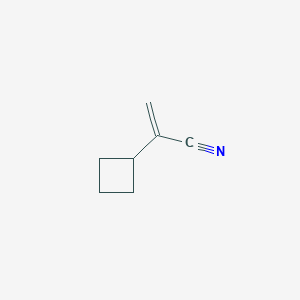
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2587678.png)